Lipophilicity Comparison with 8-Hydroxyquinoline
The predicted partition coefficient (LogP) of 7,8-Dihydroquinolin-8-ol is 1.53, which is notably lower than the experimental LogP of the fully aromatic analog 8-hydroxyquinoline (1.85–1.94) [1][2]. This difference arises from the loss of aromaticity in the dihydro ring, reducing hydrophobicity. The lower LogP translates to approximately 2-fold lower predicted partitioning into organic phases, which can be critical for designing extraction protocols, assessing membrane permeability in drug discovery, or predicting environmental fate.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.53 (predicted) |
| Comparator Or Baseline | 8-Hydroxyquinoline: LogP = 1.85–1.94 (experimental) |
| Quantified Difference | ΔLogP ≈ 0.32 – 0.41 (target compound is less lipophilic) |
| Conditions | Predicted value from Molbase (QSAR); comparator experimental values from literature. |
Why This Matters
For procurement decisions, this quantifiable difference in lipophilicity directly informs solvent selection for synthesis, chromatographic method development, and preliminary assessments of compound behavior in biological assays.
- [1] Molbase. 7,8-dihydroquinolin-8-ol: LogP 1.5319. Accessed 2026. View Source
- [2] NEUROTOXKB. 8-Hydroxyquinoline: Log P 1.9404. Accessed 2026. View Source
